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molecular formula C11H19NO4 B123552 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid CAS No. 156047-41-5

2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid

Cat. No. B123552
M. Wt: 229.27 g/mol
InChI Key: YHWOMLAFEJVSSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06617426B1

Procedure details

To a stirred solution of ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate EXAMPLE 1.C, above (6.9 g, 26.9 mmol) in acetone (50 mL was added LiOH (108 mL of 1 N aqueous solution, 108 mmol). The clear solution was stirred at room temperature for 0.5 hour. Acetone was evaporated under reduced pressure, the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl and the aqueous layer was extracted with EA (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the desired acid as a pale yellow oil in quantitative yield.
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:10]([O:12]CC)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-]>CC(C)=O>[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC)CC(=C)C
Name
Quantity
108 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EA (3×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06617426B1

Procedure details

To a stirred solution of ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate EXAMPLE 1.C, above (6.9 g, 26.9 mmol) in acetone (50 mL was added LiOH (108 mL of 1 N aqueous solution, 108 mmol). The clear solution was stirred at room temperature for 0.5 hour. Acetone was evaporated under reduced pressure, the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl and the aqueous layer was extracted with EA (3×50 mL). The organic layers were combined, washed with brine (50 mL), dried over anhydrous Na2SO4 and concentrated under reduced pressure to give the desired acid as a pale yellow oil in quantitative yield.
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:10]([O:12]CC)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li+].[OH-]>CC(C)=O>[C:1]([O:5][C:6]([NH:8][CH:9]([CH2:15][C:16]([CH3:18])=[CH2:17])[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl (2RS)-2-tert-butoxycarbonylamino-4-methyl-4-pentenoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC)CC(=C)C
Name
Quantity
108 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The clear solution was stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetone was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the pH of the resulting aqueous solution was then adjusted to 3 by addition of 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EA (3×50 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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